Yuexiandajisu E

Description

Properties

IUPAC Name |

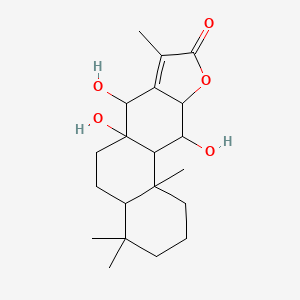

6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-10-12-14(25-17(10)23)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15,24)16(12)22/h11,13-16,21-22,24H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVHDQRDCPDJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3C4(CCCC(C4CCC3(C2O)O)(C)C)C)O)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Characterization of Diterpenoids from Euphorbia ebracteolata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia ebracteolata Hayata, a perennial plant belonging to the Euphorbiaceae family, has a long history of use in traditional Chinese medicine for treating various ailments, including cutaneous tuberculosis, tumors, and chronic inflammatory diseases.[1] Modern phytochemical investigations have revealed that the roots of this plant are a rich source of structurally diverse diterpenoids, which are major contributors to its therapeutic effects.[1][2] These diterpenoids exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, anti-tuberculosis, and anti-HIV properties.[1][3]

This technical guide provides a comprehensive overview of the characterization of diterpenoids from Euphorbia ebracteolata. It includes a summary of the various classes of diterpenoids isolated from this plant, their reported biological activities with quantitative data, detailed experimental protocols for their isolation and structural elucidation, and diagrams of a key signaling pathway and a general experimental workflow.

Diterpenoids from Euphorbia ebracteolata and their Biological Activities

A significant number of diterpenoids have been isolated and identified from the roots of Euphorbia ebracteolata. These compounds belong to various structural classes, including abietane, rosane, atisane, kaurane, isopimarane, lathyrane, and ingenane (B1209409) types. Many of these compounds have demonstrated potent biological activities, particularly cytotoxic and anti-inflammatory effects. The following tables summarize the key findings from various studies.

Table 1: Cytotoxic Activity of Diterpenoids from Euphorbia ebracteolata

| Compound | Diterpenoid Class | Cell Line | IC50 (µM) | Reference |

| Yuexiandajisu D | Abietane | ANA-1 | 0.288 | |

| Jolkinolide B | Abietane | ANA-1 | 0.0446 | |

| B16 | 0.0448 | |||

| Jurkat | 0.0647 | |||

| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide | Abietane | ANA-1 | 0.00712 | |

| Jurkat | 0.0179 | |||

| Euphoroid B | ent-Abietane | A549, K562, SGC-7901, BEL-7404, HCT-116 | Moderate Activity | |

| Euphoroid C | ent-Abietane | A549, K562, SGC-7901, BEL-7404, HCT-116 | Selective Cytotoxic Effect |

Table 2: Anti-inflammatory Activity of Diterpenoids from Euphorbia ebracteolata

| Compound | Diterpenoid Class | Assay | IC50 (µM) | Reference |

| Compound 7 (unnamed) | Rosane | Inhibition of NO production in RAW 264.7 macrophages | 2.44 | |

| Compound 10 (unnamed) | Rosane | Inhibition of NO production in RAW 264.7 macrophages | 2.76 | |

| Compound 13 (unnamed) | Rosane | Inhibition of NO production in RAW 264.7 macrophages | 1.02 | |

| Ebractenoid F | Rosane | Inhibition of NO production and NF-κB activation | - |

Table 3: Anti-tuberculosis Activity of Diterpenoids from Euphorbia ebracteolata

| Compound | Diterpenoid Class | Target | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Rosane-type diterpenoid 3 | Rosane | Mycobacterium tuberculosis | 18 | - | |

| GlmU enzyme | - | 12.5 | |||

| Rosane-type diterpenoid 8 | Rosane | Mycobacterium tuberculosis | 25 | - |

Table 4: Anti-HIV Activity of Ingenane Diterpenoids from Euphorbia ebracteolata

| Compound | Diterpenoid Class | Target | IC50 (nM) | Selectivity Index (SI) | Reference |

| Ingenane Diterpenoids (1-15) | Ingenane | HIV-1 | 0.7 - 9.7 | 96.2 - 20,263 |

Experimental Protocols

The isolation and characterization of diterpenoids from Euphorbia ebracteolata involve a series of systematic steps, from the preparation of plant material to the elucidation of the chemical structures of the isolated compounds.

Plant Material and Extraction

-

Collection and Preparation: The roots of Euphorbia ebracteolata are collected, washed, air-dried, and then powdered.

-

Extraction: The powdered roots are typically extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature through maceration or percolation. The resulting crude extract is then concentrated under reduced pressure to yield a residue.

Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Techniques: The resulting fractions are subjected to various chromatographic methods for the isolation of pure compounds.

-

Column Chromatography (CC): Silica gel and Sephadex LH-20 are commonly used as stationary phases. Elution is performed with a gradient of solvents, for example, a mixture of petroleum ether and acetone (B3395972) or chloroform (B151607) and methanol.

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is employed for the final purification of the compounds. A C18 column is often used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

-

High-Speed Countercurrent Chromatography (HSCCC): This technique can also be utilized for the separation and purification of diterpenoids.

-

Structural Elucidation

The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of crystalline compounds.

-

Other Spectroscopic Methods: Ultraviolet (UV) and Infrared (IR) spectroscopy provide information about the functional groups present in the molecule. Electronic Circular Dichroism (ECD) can be used to determine the absolute configuration of the compounds.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Ebractenoid F

Ebractenoid F, a rosane-type diterpene from Euphorbia ebracteolata, has been shown to exhibit anti-inflammatory properties by inhibiting the activation of Nuclear Factor-κB (NF-κB). The following diagram illustrates this proposed mechanism.

References

The Enigmatic Path to Yuexiandajisu E: A Technical Guide to its Proposed Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuexiandajisu E, a complex diterpenoid isolated from the roots of Euphorbia ebracteolata, has garnered interest for its unique chemical architecture and potential biological activities.[1][2] As with many intricate natural products, understanding its biosynthesis is paramount for sustainable production, analog development, and elucidation of its mechanism of action. However, it is crucial to note that the specific, experimentally validated biosynthetic pathway for this compound has not yet been fully elucidated in published literature. This guide, therefore, presents a comprehensive overview of the proposed biosynthetic pathway, drawing upon the established principles of diterpenoid biosynthesis within the Euphorbiaceae family. We will explore the key enzymatic steps, potential intermediates, and the experimental approaches required to fully unravel this fascinating molecular journey.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C20 diterpenoid, is believed to originate from the universal precursor of all diterpenes: geranylgeranyl pyrophosphate (GGPP). The pathway likely proceeds through a series of cyclization and oxidation reactions, catalyzed by specific classes of enzymes prevalent in the Euphorbia genus.

A high-level overview of the proposed biosynthetic pathway is presented below:

Caption: A proposed biosynthetic pathway for this compound, starting from GGPP.

Key Enzymatic Steps and Families

The transformation of the linear GGPP molecule into the complex polycyclic structure of this compound is orchestrated by several key enzyme families:

-

Terpene Synthases (specifically, Casbene Synthase): The initial and committed step in the biosynthesis of a vast array of diterpenoids in the Euphorbiaceae is the cyclization of GGPP to form casbene. This reaction is catalyzed by casbene synthase. This enzyme establishes the fundamental carbocyclic framework from which further structural diversity is generated.

-

Cytochrome P450 Monooxygenases (CYPs): This large and versatile family of enzymes is responsible for the extensive oxidative modifications of the initial diterpene scaffold. In the proposed pathway for this compound, CYPs are hypothesized to catalyze a cascade of reactions, including hydroxylations, epoxidations, and potentially skeletal rearrangements, to form various downstream intermediates. The specific regio- and stereoselectivity of these enzymes are critical in determining the final structure of the natural product.

-

Acyltransferases: While the core skeleton is formed and oxidized, acyltransferases may be involved in the final decoration of the molecule. These enzymes catalyze the transfer of acyl groups (such as acetyl or other organic acids) to hydroxyl functionalities on the diterpene core. Such modifications can significantly impact the biological activity of the final compound.

Quantitative Data

As the biosynthetic pathway of this compound has not been experimentally elucidated, there is currently no quantitative data available regarding enzyme kinetics, intermediate concentrations, or pathway flux. The generation of such data would be a primary objective in future research aimed at fully characterizing this pathway.

Experimental Protocols for Pathway Elucidation

For researchers aiming to experimentally validate and characterize the biosynthetic pathway of this compound, a multi-pronged approach is necessary. The following outlines key experimental methodologies that would be employed:

1. Transcriptome Analysis of Euphorbia ebracteolata

-

Objective: To identify candidate genes encoding the biosynthetic enzymes.

-

Methodology:

-

RNA is extracted from the roots of E. ebracteolata, the tissue where this compound is known to accumulate.

-

The extracted RNA is sequenced using next-generation sequencing (NGS) technologies to generate a comprehensive transcriptome.

-

Bioinformatic analysis is performed to identify gene transcripts that show homology to known terpene synthases, cytochrome P450s, and acyltransferases from other plant species, particularly those from the Euphorbiaceae family.

-

Differential expression analysis between high and low this compound-producing tissues or developmental stages can further narrow down the list of candidate genes.

-

2. Heterologous Expression and in vitro Enzyme Assays

-

Objective: To functionally characterize the candidate enzymes.

-

Methodology:

-

Candidate genes identified from the transcriptome are synthesized and cloned into expression vectors for heterologous expression in microbial hosts such as E. coli or yeast (Saccharomyces cerevisiae).

-

The recombinant enzymes are purified from the microbial cultures.

-

In vitro assays are conducted by incubating the purified enzyme with the putative substrate (e.g., GGPP for a candidate terpene synthase, or a downstream intermediate for a candidate P450) and necessary co-factors (e.g., NADPH for P450s).

-

The reaction products are analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the function of the enzyme.

-

3. Virus-Induced Gene Silencing (VIGS) in E. ebracteolata

-

Objective: To confirm the in vivo function of the candidate genes.

-

Methodology:

-

A fragment of the candidate gene is cloned into a VIGS vector.

-

The vector is introduced into Agrobacterium tumefaciens, which is then used to infiltrate young E. ebracteolata plants.

-

The VIGS machinery in the plant leads to the silencing of the target gene.

-

The metabolic profile of the silenced plants is compared to that of control plants. A significant reduction in the accumulation of this compound or its proposed intermediates in the silenced plants would confirm the gene's role in the biosynthetic pathway.

-

An illustrative workflow for these experimental protocols is provided below:

Caption: A workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of this compound presents a compelling scientific challenge. While its precise enzymatic pathway remains to be discovered, the foundational knowledge of diterpenoid synthesis in the Euphorbiaceae provides a robust framework for its investigation. The combination of modern transcriptomics, heterologous expression, and in vivo gene function studies will be instrumental in piecing together this intricate molecular puzzle. A full understanding of the biosynthetic pathway will not only be a significant contribution to the field of natural product biosynthesis but will also pave the way for the biotechnological production of this compound and novel, structurally related compounds with potentially valuable therapeutic properties.

References

physical and chemical properties of Yuexiandajisu E

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and known biological properties of Yuexiandajisu E, a diterpenoid isolated from the roots of Euphorbia ebracteolata. Due to the limited public availability of the primary research article, this guide synthesizes currently accessible data and provides logical frameworks for experimental design and mechanistic investigation.

Physicochemical Properties

This compound is a diterpenoid compound.[1] Its fundamental properties, as collated from available sources, are presented below.

| Property | Value | Source |

| Chemical Name | This compound | ChemFaces |

| CAS Number | 866556-16-3 | ChemFaces |

| Molecular Formula | C₂₀H₃₀O₅ | [1] |

| Molecular Weight | 350.4 g/mol | [1] |

| Type of Compound | Diterpenoid | [1] |

| Source | Roots of Euphorbia ebracteolata | [1] |

| Physical Description | Powder | ChemFaces |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Note: Detailed quantitative data for properties such as melting point, boiling point, and specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) are contained within the primary publication (Planta Med. 2005; 71(4):349-54) and are not publicly accessible at the time of this writing.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not fully available. However, based on typical phytochemical investigation procedures for diterpenoids from Euphorbia species, a generalized workflow can be proposed.

Proposed Isolation and Purification Workflow

The isolation of diterpenoids from Euphorbia ebracteolata typically involves solvent extraction followed by chromatographic separation.

Cytotoxicity Evaluation Protocol

The cytotoxic activity of this compound and related compounds has been evaluated against various cancer cell lines. A standard protocol for such an assay is outlined below.

Biological Activity and Signaling Pathways

Direct studies on the signaling pathways affected by this compound are not currently available in the public domain. However, research on other diterpenoids isolated from Euphorbia species provides insights into potential mechanisms of action. Several diterpenoids from Euphorbia fischeriana have been shown to inhibit the NF-κB signaling pathway. Given the structural similarities among diterpenoids from the same genus, it is plausible that this compound may exert its cytotoxic effects through a similar mechanism.

Hypothetical Signaling Pathway: Inhibition of NF-κB

The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis of cancer cells.

Disclaimer: The signaling pathway depicted is a hypothesized mechanism based on the activity of related compounds and requires experimental validation for this compound.

Future Directions

To fully elucidate the therapeutic potential of this compound, further research is required. Key areas of investigation should include:

-

Full Physicochemical Characterization: Obtaining and analyzing the complete spectroscopic data (NMR, IR, MS) to confirm the structure and provide a comprehensive chemical profile.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its cytotoxic effects. This would involve techniques such as Western blotting, reporter assays, and transcriptomic analysis.

-

In Vivo Efficacy and Toxicity: Evaluating the anti-tumor activity and safety profile of this compound in animal models.

This technical guide provides a foundational understanding of this compound based on currently available information. As further research becomes publicly accessible, this document will be updated to reflect a more complete profile of this promising natural product.

References

An In-depth Technical Guide to Yuexiandajisu E (CAS No. 866556-16-3): A Diterpenoid from Euphorbia ebracteolata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuexiandajisu E is a diterpenoid compound isolated from the roots of the traditional Chinese medicinal plant Euphorbia ebracteolata. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties and biological activities. Due to the limited specific research on this compound, this document also incorporates data from closely related and more extensively studied diterpenoids from the same plant, such as Jolkinolide B and ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide, to provide a broader context for its potential mechanisms of action and avenues for future research. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of natural products.

Introduction

This compound (CAS Number: 866556-16-3) is a diterpenoid natural product identified from Euphorbia ebracteolata, a plant with a history of use in traditional medicine for treating various ailments, including cancer.[1] Diterpenoids from the Euphorbia genus are known for their diverse and potent biological activities.[1] This guide synthesizes the current knowledge on this compound and related compounds to facilitate further investigation into their pharmacological properties.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| CAS Number | 866556-16-3 |

| Molecular Formula | C₂₀H₃₀O₅ |

| Molecular Weight | 350.4 g/mol |

| Compound Type | Diterpenoid |

| Source | Roots of Euphorbia ebracteolata |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity and Cytotoxicity

The primary biological activity reported for this compound is its cytotoxic effect against cancer cell lines. However, available data suggests its activity is modest compared to other diterpenoids isolated from the same plant source.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for this compound and related compounds from Euphorbia ebracteolata.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | ANA-1 (murine macrophage) | Slightly active | [2] |

| Yuexiandajisu D | ANA-1 (murine macrophage) | 0.288 | [2] |

| Jolkinolide B | ANA-1 (murine macrophage) | 0.0446 | [2] |

| B16 (murine melanoma) | 0.0448 | ||

| Jurkat (human T-cell leukemia) | 0.0647 | ||

| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide | ANA-1 (murine macrophage) | 0.00712 | |

| Jurkat (human T-cell leukemia) | 0.0179 |

Putative Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, research on the related compound Jolkinolide B provides valuable insights into potential mechanisms of action for this class of diterpenoids. Studies have shown that Jolkinolide B exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

A plausible hypothetical signaling pathway for diterpenoids from Euphorbia ebracteolata, based on evidence from Jolkinolide B, involves the inhibition of the JAK/STAT and PI3K/Akt pathways.

References

A Comprehensive Technical Guide to Euphorbia Diterpenoids: From Isolation to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia represents a vast and structurally diverse source of bioactive diterpenoids, which have garnered significant attention in the scientific community for their potential applications in drug discovery and development. These compounds exhibit a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties. This in-depth technical guide provides a comprehensive overview of Euphorbia diterpenoids, covering their isolation, structural diversity, biological activities, and the experimental protocols and signaling pathways associated with their mechanisms of action.

Structural Diversity of Euphorbia Diterpenoids

Euphorbia diterpenoids are characterized by a remarkable variety of carbon skeletons. Among the most prominent are the lathyrane, jatrophane, ingenane (B1209409), abietane, and tigliane (B1223011) types. Each class possesses a unique structural framework that contributes to its distinct biological activity profile.

Biological Activities and Quantitative Data

The diverse structures of Euphorbia diterpenoids translate into a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most significant activities reported in the literature.

Cytotoxic Activity

Many Euphorbia diterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in Table 1.

| Diterpenoid Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Abietane | Euphonoid H | C4-2B (Prostate) | 5.52 ± 0.65 | [1] |

| Euphonoid I | C4-2B (Prostate) | 4.49 ± 0.78 | [1] | |

| Fischerianoid A | MM-231 (Breast) | - | [2] | |

| Fischerianoid B | Hep3B (Liver) | - | [2] | |

| Difischenoid B | HeLa (Cervical) | 3.75 | [2] | |

| Ingenane | Euphorkans A | RAW264.7 (Macrophage) | - | |

| 17-acetoxy-20-deoxyingenol 5-angelate | HPV-Ker (Keratinocyte) | 14.83 (24h), 7.93 (48h) | ||

| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker (Keratinocyte) | 0.39 (24h), 0.32 (48h) | ||

| 17-acetoxyingenol 3 angelate 5,20-diacetate | HPV-Ker (Keratinocyte) | 0.32 (24h), 0.87 (48h) | ||

| Lathyrane | Euphorbia factor L2b | U937 (Leukemia) | 0.87 | |

| Tigliane | Crotignoid L | MT4 (T-cell leukemia) | 0.0023 | |

| 12-deoxyphorbol-13-myristate | MT4 (T-cell leukemia) | 4.03 |

Anti-inflammatory Activity

Several Euphorbia diterpenoids exhibit significant anti-inflammatory properties, often by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.

| Diterpenoid Class | Compound | Assay | IC50 (µM) | Reference |

| Ingenane | Euphorkans A | NO Production (RAW264.7) | 2.78 - 10.6 | |

| Euphorkans B | NO Production (RAW264.7) | 2.78 - 10.6 | ||

| Lathyrane | Various Isolates | NO Production (RAW264.7) | 11.2 - 52.2 |

Antiviral Activity

Certain Euphorbia diterpenoids have shown promise as antiviral agents, particularly against HIV and Chikungunya virus (CHIKV).

| Diterpenoid Class | Compound | Virus | EC50 (µM) | Reference |

| Tigliane | Tigliane Derivative 14 | CHIKV | 1.2 | |

| Tigliane Derivative 15 | HIV-1 | 0.043 | ||

| Tigliane Derivative 15 | HIV-2 | 0.018 | ||

| Lathyrane | 15-cinnamoyloxy-3-hydroxylathyra-5,12-dien-14-one | HIV-1 | 8.2 |

Multidrug Resistance (MDR) Reversal Activity

A notable activity of some Euphorbia diterpenoids, particularly jatrophanes, is their ability to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp).

| Diterpenoid Class | Compound | Cell Line | Activity | Reference |

| Jatrophane | Euphodendroidin D | P-gp expressing cells | 2-fold more potent than cyclosporin | |

| Jatrophane Derivatives | MCF-7/ADR, HCT-8/T | P-gp inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Euphorbia diterpenoids.

Isolation and Purification of Diterpenoids

A general workflow for the isolation and purification of diterpenoids from Euphorbia species is outlined below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 1.5 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

Griess Reaction: After 24 hours, collect the supernatant and mix with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

Antiviral Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit virus-induced cell death.

-

Cell Infection: Infect a monolayer of Vero cells with the virus (e.g., HSV-1) and incubate for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing methylcellulose (B11928114) and different concentrations of the test compound.

-

Incubation: Incubate the plates for three days at 37°C in a 5% CO2 atmosphere.

-

Plaque Visualization: Stain the cells with crystal violet to visualize and count the viral plaques.

Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)

This assay measures the inhibition of the P-glycoprotein (P-gp) efflux pump.

-

Cell Loading: Incubate P-gp overexpressing cells (e.g., MCF-7/ADR) with the fluorescent P-gp substrate, rhodamine 123, in the presence or absence of the test compound for 1 hour at 37°C.

-

Efflux: Wash the cells and incubate in fresh medium for another 1-2 hours to allow for rhodamine 123 efflux.

-

Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorometer. Increased intracellular rhodamine 123 indicates inhibition of P-gp.

Signaling Pathways and Mechanisms of Action

Euphorbia diterpenoids exert their biological effects by modulating various cellular signaling pathways.

Pro-inflammatory Signaling

Many ingenane and lathyrane diterpenoids exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway.

P-glycoprotein Mediated Multidrug Resistance

Jatrophane diterpenoids can reverse multidrug resistance by directly interacting with and inhibiting the P-glycoprotein efflux pump.

Conclusion

Euphorbia diterpenoids represent a rich and diverse source of bioactive natural products with significant potential for the development of new therapeutic agents. Their wide range of pharmacological activities, coupled with their complex and varied chemical structures, makes them a compelling area of research for chemists, biologists, and pharmacologists. This guide provides a foundational understanding of these fascinating compounds and the methodologies used to study them, aiming to facilitate further research and development in this promising field.

References

Potential Biological Activities of Yuexiandajisu E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuexiandajisu E is an abietane-type diterpenoid isolated from the roots of Euphorbia ebracteolata Hayata and Euphorbia fischeriana, plants with a history of use in traditional Chinese medicine for treating various ailments, including cancer.[1][2][3][4] As a member of the diterpenoid class of natural products, this compound has garnered interest for its potential biological activities, particularly its anticancer properties.[2] This document provides a technical guide to the current understanding of this compound's biological effects, drawing from available scientific literature.

Biological Activities

The primary biological activity attributed to this compound is its potential as an anticancer agent. Research has indicated its ability to inhibit the formation of mammospheres in human breast cancer MCF-7 cells, suggesting a potential action against cancer stem cells. However, the full spectrum of its biological effects and the precise mechanisms of action remain largely unresolved.

Contrasting reports on its cytotoxic activity exist. While its inhibitory effect on mammosphere formation suggests anticancer potential, one study reported that this compound did not exhibit significant cytotoxic activity against ANA-1 (murine macrophage-like), B16 (murine melanoma), and Jurkat (human T-cell leukemia) tumor cell lines. This highlights the need for further comprehensive studies to elucidate its activity profile across a broader range of cancer cell types.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Assay | Cell Line | Parameter | Value | Reference |

| Mammosphere Formation Assay | MCF-7 (Human Breast Cancer) | Inhibitory Concentration | 10 µM | |

| Cytotoxicity Assay | ANA-1, B16, Jurkat | IC50 | Inactive |

Experimental Methodologies

Detailed experimental protocols specifically for this compound are not extensively published. However, based on the reported activities, a general methodology for the key experiment is outlined below.

Mammosphere Formation Assay

This assay is crucial for assessing the activity of compounds against cancer stem cells.

Objective: To evaluate the inhibitory effect of this compound on the formation of mammospheres from MCF-7 human breast cancer cells.

General Protocol:

-

Cell Culture: MCF-7 cells are cultured in appropriate media under standard conditions.

-

Single-Cell Suspension: Adherent MCF-7 cells are dissociated into a single-cell suspension.

-

Seeding: Cells are seeded at a low density in ultra-low attachment plates containing serum-free medium supplemented with essential growth factors (e.g., EGF, bFGF).

-

Treatment: this compound is added to the cell culture at the desired concentration (e.g., 10 µM). A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Plates are incubated for a period of 7-10 days to allow for mammosphere formation.

-

Quantification: The number and size of the formed mammospheres are quantified using a microscope.

-

Analysis: The inhibitory effect of this compound is determined by comparing the number and size of mammospheres in the treated group to the control group.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not yet been elucidated, and its mechanism of action remains unresolved. While other diterpenoids from Euphorbia species have been shown to affect pathways such as EGFR/PTEN and PI3K/AKT, there is currently no direct evidence linking this compound to these or other specific signaling cascades.

The following diagram illustrates a generalized workflow for investigating the biological activity of a natural product like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Yuexiandajisu diterpenoids from Euphorbia ebracteolata Hayata (Langdu roots): An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Yuexiandajisu E from Euphorbia ebracteolata

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Euphorbia ebracteolata Hayata is a perennial herbaceous plant used in traditional Chinese medicine to treat a variety of ailments, including cancer, edema, and tuberculosis.[1] The plant is a rich source of diverse bioactive compounds, particularly diterpenoids, acetophenones, and flavonoids.[1] Among these, the abietane-type diterpenes, including Yuexiandajisu D and E, have demonstrated notable anticancer properties, although their precise mechanisms of action are still under investigation.[2][3]

These application notes provide a comprehensive overview of a representative protocol for the extraction and isolation of Yuexiandajisu E from the roots of Euphorbia ebracteolata. The methodologies described are based on established procedures for the purification of diterpenoids from Euphorbia species.[4] Additionally, this document summarizes the cytotoxic activities of related compounds and explores potential signaling pathways that may be modulated by diterpenoids from this plant.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound, compiled from various studies on the chemical constituents of Euphorbia ebracteolata and related species.

1. Plant Material and Reagents:

-

Plant Material: Dried roots of Euphorbia ebracteolata Hayata.

-

Solvents: 95% Ethanol (B145695), Petroleum Ether, Ethyl Acetate (B1210297) (EtOAc), n-Butanol, Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN), Formic Acid. All solvents should be of analytical or HPLC grade.

-

Stationary Phases: Silica (B1680970) gel (for column chromatography), C18 reverse-phase silica gel (for MPLC and HPLC), Sephadex LH-20.

2. Extraction of Crude Extract:

-

Grind the dried roots of E. ebracteolata into a coarse powder.

-

Macerate the powdered roots with 95% ethanol at room temperature (e.g., 10 kg of powdered roots in 50 L of 95% ethanol) for 24 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation of Crude Extract:

-

Suspend the crude extract in water (e.g., 3 L for the extract from 10 kg of roots) to form a slurry.

-

Perform liquid-liquid partitioning of the aqueous suspension sequentially with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

-

Separate the layers and concentrate each fraction under reduced pressure to yield the petroleum ether, EtOAc, and n-butanol fractions. Diterpenoids such as this compound are typically enriched in the ethyl acetate fraction.

4. Isolation and Purification of this compound:

The ethyl acetate fraction is subjected to multiple chromatographic steps for the isolation of pure this compound.

-

Silica Gel Column Chromatography:

-

Subject the EtOAc fraction to column chromatography over a silica gel column.

-

Elute with a gradient of petroleum ether-ethyl acetate or a similar solvent system to obtain several sub-fractions.

-

-

Medium Pressure Liquid Chromatography (MPLC):

-

Further purify the diterpenoid-rich sub-fractions using MPLC on a C18 column with a methanol-water gradient.

-

-

Sephadex LH-20 Chromatography:

-

Subject the active fractions from MPLC to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification using semi-preparative or preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

-

A typical mobile phase could be a gradient of acetonitrile and water, with the addition of 0.1% formic acid to improve peak shape.

-

Monitor the elution profile with a UV detector (e.g., at 226 nm) and collect the peaks corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

Data Presentation

Table 1: Extraction Yields and Cytotoxic Activities of Diterpenoids from Euphorbia Species

| Compound/Fraction | Plant Source | Extraction Method | Yield | Cytotoxicity (IC50) | Cell Line(s) | Reference |

| Ethyl Acetate Fraction | E. fischeriana | 95% Ethanol Extraction, Liquid-Liquid Partitioning | 220.82 g from 10 kg dried roots | Not specified | Not applicable | |

| (±)-euphebranone A | E. ebracteolata | 80% Ethanol Extraction, MPLC, Sephadex LH-20, RP-HPLC | Not specified | 0.625 ± 0.039 µM | SMMC-7721 (Hepatocellular Carcinoma) | |

| Yuexiandajisu D | E. ebracteolata | Not specified | Not specified | Moderately active | HCT-8, Bel-7402 | |

| Jolkinolide B | E. ebracteolata | Not specified | Not specified | 4.46 x 10⁻² µM, 4.48 x 10⁻² µM, 6.47 x 10⁻² µM | ANA-1, B 16, Jurkat | |

| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide | E. ebracteolata | Not specified | Not specified | 7.12 x 10⁻³ µM, 1.79 x 10⁻² µM | ANA-1, Jurkat |

Mandatory Visualization

Experimental Workflow Diagram:

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway Diagram:

While the precise mechanism of action for this compound is yet to be fully elucidated, studies on other compounds from E. ebracteolata, such as (±)-euphebranone A, have shown inhibition of the EGFR/PTEN/PI3K/AKT signaling pathway in hepatocellular carcinoma cells. This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its inhibition is a common mechanism for anticancer agents. The following diagram illustrates this proposed pathway, which may be relevant for this compound.

References

- 1. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yuexiandajisu diterpenoids from Euphorbia ebracteolata Hayata (Langdu roots): An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of phloroglucinol derivatives and diterpenes in Euphorbia ebracteolata Hayata by utilizing ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Purification of Yuexiandajisu E: Application Notes and Protocols for Researchers

Introduction

Yuexiandajisu E is an abietane (B96969) diterpenoid isolated from the roots of Euphorbia ebracteolata Hayata, a plant used in traditional Chinese medicine.[1][2] This compound, along with its analogue Yuexiandajisu D, has demonstrated notable anticancer properties, making it a person of interest for further investigation in drug development.[1][2] This document provides detailed application notes and protocols for the purification of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Purification Yield

The following table summarizes the quantitative data from a representative purification of diterpenoids from Euphorbia ebracteolata, culminating in the isolation of this compound.

| Purification Step | Starting Material | Fraction/Compound | Yield (mg) |

| Initial Extraction & Fractionation | 20 kg dried roots of E. ebracteolata | Fraction E | 27.1 g |

| MPLC-C18 of Fraction E | 27.1 g of Fraction E | Subfraction E-2 | Not specified |

| RP-HPLC-C18 of Subfraction E-2 | Subfraction E-2 | This compound (compound 2) | 2.3 mg |

Experimental Protocols

The following protocols are based on established methodologies for the isolation of diterpenoids from Euphorbia ebracteolata.

Extraction and Initial Fractionation

This initial step aims to obtain a crude extract enriched with diterpenoids.

-

Plant Material: 20 kg of dried and powdered roots of Euphorbia ebracteolata.

-

Extraction:

-

The powdered roots are subjected to extraction using an organic solvent such as ethanol (B145695) or dichloromethane.

-

The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

This residue is then partitioned between different solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Diterpenoids are typically found in the moderately polar fractions.

-

The fractions are dried and weighed. Fraction E, weighing 27.1 g, is selected for further purification.

-

Medium Pressure Liquid Chromatography (MPLC)

This step further separates the components of the enriched fraction.

-

Stationary Phase: C18 reversed-phase silica (B1680970) gel.

-

Mobile Phase: A gradient of methanol (B129727) (CH₃OH) in water (H₂O), starting from 15% CH₃OH and gradually increasing to 100% CH₃OH.

-

Procedure:

-

Fraction E (27.1 g) is dissolved in a minimal amount of the initial mobile phase.

-

The solution is loaded onto the MPLC-C18 column.

-

The gradient elution is performed, and fractions are collected at regular intervals.

-

Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compounds.

-

Subfractions E-1 to E-8 are obtained.

-

Sephadex LH-20 Gel Chromatography

This step is used for size exclusion chromatography to remove smaller molecules.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: 100% Methanol (CH₃OH).

-

Procedure:

-

The subfraction E-2, identified as containing this compound, is dissolved in methanol.

-

The solution is applied to the Sephadex LH-20 column.

-

Elution is carried out with methanol, and fractions are collected.

-

Fractions are again analyzed to track the presence of the target compound.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final purification step to obtain highly pure this compound.

-

Stationary Phase: C18 column.

-

Mobile Phase: A binary gradient of acetonitrile (B52724) (CH₃CN) in 0.1% formic acid in water.

-

Procedure:

-

The purified fraction from the Sephadex column is dissolved in the initial mobile phase.

-

The solution is injected into the RP-HPLC system.

-

A gradient elution is performed with acetonitrile increasing from 20% to 35% over 30 minutes.

-

The flow rate is maintained at 8.0 mL/min.

-

The eluent is monitored with a UV detector.

-

This compound (compound 2) is collected at a retention time of approximately 21.7 minutes, yielding 2.3 mg of the pure compound.

-

Mandatory Visualizations

Purification Workflow

Caption: Purification workflow for this compound.

Proposed Signaling Pathway for Cytotoxic Effects

While the precise mechanism of action for this compound is yet to be fully elucidated, its cytotoxic properties suggest a potential interaction with key cancer-related signaling pathways. Based on studies of other bioactive compounds from Euphorbia ebracteolata, a plausible mechanism involves the inhibition of the PI3K/AKT and EGFR/PTEN signaling pathways.

Caption: Proposed inhibitory action of this compound on the PI3K/AKT pathway.

References

Application Notes and Protocols for the Quantification of Yuexiandajisu E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuexiandajisu E is a daphnane (B1241135) diterpenoid isolated from the plant Euphorbia ebracteolata. Daphnane diterpenoids are a class of natural products known for their diverse and potent biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of this compound is crucial for various stages of research, including phytochemical analysis of medicinal plants, pharmacokinetic studies, and quality control of herbal preparations.

This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described are based on established analytical strategies for daphnane diterpenoids and can be adapted and validated for specific research needs.

Analytical Techniques for Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the most powerful and widely used techniques for the quantification of diterpenoids like this compound in complex matrices. UPLC-MS/MS, in particular, offers superior sensitivity, selectivity, and speed, making it the method of choice for bioanalytical and phytochemical studies.

Key Advantages of UPLC-MS/MS:

-

High Sensitivity: Capable of detecting and quantifying compounds at very low concentrations (ng/mL or even pg/mL levels).

-

High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in the presence of complex matrix components.

-

Speed: UPLC systems provide faster analysis times compared to conventional HPLC.

-

Accuracy and Precision: Delivers reliable and reproducible quantitative data.

Experimental Protocols

The following protocols provide a framework for the development and validation of a quantitative UPLC-MS/MS method for this compound.

Protocol 1: Quantification of this compound in Plant Material (Euphorbia ebracteolata)

1. Sample Preparation: Extraction from Plant Material

-

Objective: To efficiently extract this compound from the dried plant material.

-

Procedure:

-

Grind the dried plant material (e.g., roots of Euphorbia ebracteolata) into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample into a conical flask.

-

Add 20 mL of methanol (B129727) (HPLC grade).

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process (steps 3-6) on the plant residue twice more.

-

Combine all the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 10 mL of methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

2. UPLC-MS/MS Method

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile (B52724)

-

-

Gradient Elution: A linear gradient can be optimized, for example: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Based on its molecular weight of 350.4, the protonated molecule [M+H]⁺ would be at m/z 351.4. Common neutral losses for daphnane diterpenoids include H₂O and other small molecules. Plausible MRM transitions would need to be determined by infusing a standard of this compound. A proposed transition could be m/z 351.4 → 333.4 (loss of H₂O) and m/z 351.4 → 297.4 (further fragmentation).

-

Internal Standard (IS): A structurally similar compound not present in the sample should be used. For example, another daphnane diterpenoid or a stable isotope-labeled analogue. The MRM transition for the IS would be determined similarly.

-

-

3. Method Validation

The developed method should be validated according to standard guidelines (e.g., ICH) for linearity, precision, accuracy, recovery, and stability.

Quantitative Data Summary (Hypothetical based on similar analyses of diterpenoids)

| Parameter | This compound |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Precision (RSD%) | Intra-day: < 5%, Inter-day: < 8% |

| Accuracy (%) | 90 - 110% |

| Recovery (%) | > 85% |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

Protocol 2: Quantification of this compound in Rat Plasma (for Pharmacokinetic Studies)

1. Sample Preparation: Protein Precipitation

-

Objective: To remove proteins from plasma samples that can interfere with the analysis.

-

Procedure:

-

Thaw frozen rat plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 20 µL of the internal standard (IS) working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% A: 10% B).

-

Vortex and centrifuge again.

-

Transfer the supernatant to an HPLC vial with an insert for analysis.

-

2. UPLC-MS/MS Method

The UPLC-MS/MS conditions would be similar to those described in Protocol 1, with potential modifications to the gradient elution to ensure optimal separation from endogenous plasma components. The MRM transitions would remain the same.

3. Method Validation

For bioanalytical methods, validation should also include assessment of matrix effects and stability in the biological matrix under different storage conditions.

Quantitative Data Summary for Bioanalysis (Hypothetical)

| Parameter | This compound in Rat Plasma |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (RSD%) | Intra-day: < 10%, Inter-day: < 12% |

| Accuracy (%) | 88 - 112% |

| Recovery (%) | > 80% |

| Matrix Effect (%) | 90 - 110% |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

Visualizations

Experimental Workflow for Plant Material Analysis

Caption: Workflow for the extraction of this compound from plant material.

Experimental Workflow for Plasma Sample Analysis

Caption: Workflow for the preparation of plasma samples for analysis.

Proposed Signaling Pathway for Analysis Logic

While this compound's biological signaling pathways are a subject of ongoing research, the analytical workflow itself follows a logical pathway to ensure accurate quantification.

Caption: Logical pathway for the development and validation of an analytical method.

Application Notes and Protocols for In Vitro Bioactivity Assessment of Novel Natural Products

Note to the Reader: Initial searches for "Yuexiandajisu E" did not yield specific scientific literature for a compound of this name. Therefore, the following application notes and protocols are presented as a comprehensive guide for the in vitro bioactivity screening of a hypothetical novel natural product, hereafter referred to as "Compound Y". These protocols are based on standard methodologies frequently employed in the evaluation of anti-cancer and anti-inflammatory properties of natural compounds.

I. Anti-Cancer Bioactivity of Compound Y

Application Note 1: Evaluation of Cytotoxicity

To determine the potential of Compound Y to inhibit cancer cell growth, a cytotoxicity assay is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Table 1: Example Data Presentation for Cytotoxicity Assay

| Cancer Cell Line | Compound Y IC50 (µM) | Doxorubicin (B1662922) IC50 (µM) (Positive Control) |

| A549 (Lung) | 25.8 | 1.2 |

| MCF-7 (Breast) | 15.3 | 0.9 |

| HeLa (Cervical) | 32.1 | 1.5 |

| HT-29 (Colon) | 19.7 | 1.1 |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol 1: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Compound Y in culture medium. Add 100 µL of each concentration to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Application Note 2: Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their effects. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining can quantify the extent of apoptosis induced by Compound Y.

Table 2: Example Data Presentation for Apoptosis Assay

| Treatment | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (Untreated) | 3.2% | 1.5% |

| Compound Y (IC50) | 28.5% | 5.7% |

| Doxorubicin (IC50) | 35.1% | 7.2% |

Experimental Protocol 2: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate and treat with Compound Y at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

II. Anti-Inflammatory Bioactivity of Compound Y

Application Note 3: Inhibition of Nitric Oxide Production

Excessive production of nitric oxide (NO) is a hallmark of inflammation. The Griess assay can be used to measure the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Table 3: Example Data Presentation for Nitric Oxide Inhibition Assay

| Treatment | NO Production (% of LPS Control) |

| Control (Untreated) | 5.2% |

| LPS (1 µg/mL) | 100% |

| Compound Y (10 µM) + LPS | 45.8% |

| Compound Y (25 µM) + LPS | 22.1% |

| Dexamethasone (10 µM) + LPS (Positive Control) | 15.6% |

Experimental Protocol 3: Griess Assay for Nitric Oxide Production

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of Compound Y for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Application Note 4: Modulation of Pro-Inflammatory Cytokine Production

Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a crucial role in the inflammatory response. Enzyme-linked immunosorbent assay (ELISA) is a sensitive method to quantify the levels of these cytokines in the supernatant of LPS-stimulated macrophages treated with Compound Y.

Table 4: Example Data Presentation for Pro-Inflammatory Cytokine Inhibition

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (Untreated) | 50.3 | 25.1 |

| LPS (1 µg/mL) | 2548.2 | 1890.7 |

| Compound Y (25 µM) + LPS | 1123.5 | 854.3 |

| Dexamethasone (10 µM) + LPS | 450.1 | 312.9 |

Experimental Protocol 4: ELISA for Pro-Inflammatory Cytokines

-

Cell Culture and Treatment: Follow steps 1-3 of the Griess Assay protocol.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

III. Visualization of Workflows and Signaling Pathways

Unveiling the Anti-Cancer Potential of Yuexiandajisu E: A Detailed Guide to In Vitro Testing

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed protocols for investigating the anti-cancer properties of Yuexiandajisu E, a novel compound with purported therapeutic potential. The following sections outline the necessary cell culture techniques, cytotoxicity assays, and mechanistic studies to elucidate its mode of action.

Introduction to this compound

Preliminary research suggests that this compound may exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is hypothesized to involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways. The protocols detailed herein are designed to systematically evaluate these claims and provide a robust framework for preclinical assessment.

Cell Line Selection and Culture

The choice of cell lines is critical for obtaining relevant and translatable data. It is recommended to screen this compound against a panel of cancer cell lines representing different tumor types.

Recommended Cell Lines:

-

Human Gastric Adenocarcinoma (AGS): A commonly used cell line for studying gastric cancer.

-

Human Colorectal Adenocarcinoma (HT-29): A well-characterized cell line for colorectal cancer research.

-

Human Esophageal Squamous Cell Carcinoma (KYSE-30): Representative of esophageal cancers.

-

Human Lung Adenocarcinoma (A549): A standard model for lung cancer studies.

-

Human Breast Adenocarcinoma (MCF-7): An estrogen receptor-positive breast cancer cell line.

General Cell Culture Protocol:

-

Media Preparation: Prepare the appropriate growth medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cell Thawing and Seeding: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge at 1000 rpm for 5 minutes. Resuspend the cell pellet in fresh medium and seed into a T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell growth daily and subculture when the confluency reaches 80-90%.

-

Subculturing: Aspirate the old medium, wash the cells with Phosphate-Buffered Saline (PBS), and add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells for seeding into new flasks.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Apoptosis Analysis: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Data Presentation: Expected Outcomes of Apoptosis Assay

| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | >95% | <5% | <2% |

| This compound (IC50) | Decreased | Increased | Increased |

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.

Data Presentation: Expected Outcomes of Cell Cycle Analysis

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | ~60-70% | ~15-20% | ~10-15% |

| This compound (IC50) | Potential Increase/Decrease | Potential Increase/Decrease | Potential Increase/Decrease |

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can reveal the effect of this compound on signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothesized Signaling Pathway Modulation by this compound

Application Notes and Protocols: Yuexiandajisu E Mechanism of Action Studies

Introduction

Yuexiandajisu E is a natural compound that has garnered interest within the scientific community for its potential therapeutic applications. Understanding the precise mechanism by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. These application notes provide an overview of the experimental approaches and protocols used to elucidate the mechanism of action of this compound, with a focus on its anti-cancer properties. The information is intended for researchers, scientists, and professionals involved in drug development.

While specific data on this compound is not available in the provided search results, this document outlines the general methodologies and signaling pathways commonly investigated for natural compounds with purported anti-cancer activity. The protocols and diagrams presented here are based on established techniques in cancer biology and pharmacology research.

I. Key Signaling Pathways in Cancer and Potential Targets of this compound

Several signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[1] Natural compounds often exert their anti-cancer effects by modulating these pathways.[2][3] Based on studies of other natural products, potential signaling pathways that could be affected by this compound include:

-

PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.[4] Its hyperactivation is a common feature in many cancers.

-

MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, play a central role in transmitting signals from the cell surface to the nucleus to control a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4]

-

Apoptosis Pathways (Intrinsic and Extrinsic): Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Many anti-cancer agents work by inducing apoptosis in tumor cells.

Below is a generalized diagram illustrating the potential interplay of these pathways in cancer and how a compound like this compound might intervene.

Caption: Hypothetical signaling pathways affected by this compound in cancer cells.

II. Experimental Protocols

The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.

A. Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of this compound on cancer cell lines.

1. MTT Assay Protocol

-

Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

2. LDH Cytotoxicity Assay Protocol

-

Principle: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

-

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

Collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength.

-

Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).

-

B. Apoptosis Assays

These experiments determine if this compound induces programmed cell death.

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify dead cells.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

References

- 1. Cancer stem cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naturally occurring anti-cancer compounds: shining from Chinese herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Template for Animal Model Research of Novel Compounds (e.g., Yuexiandajisu E)

To the researchers, scientists, and drug development professionals,

This document is intended to provide a framework for the development of application notes and protocols for animal models in the research of novel therapeutic compounds. However, initial searches for "Yuexiandajisu E" did not yield specific scientific data regarding its pharmacological properties, mechanism of action, or established animal models for its study.

Therefore, the following sections are presented as a detailed template. Once specific data for this compound becomes available, researchers can substitute the placeholder information within this structure to create comprehensive and targeted experimental plans.

Introduction

[Placeholder for Introduction: This section will be populated with information regarding the therapeutic potential of this compound. It should cover its hypothesized mechanism of action and the rationale for investigating it in specific disease models. For instance, if this compound is predicted to have anti-inflammatory properties, this section would detail the unmet needs in treating inflammatory diseases and how this compound could address them.]

Selection of Animal Models

The appropriate selection of an animal model is critical for elucidating the therapeutic efficacy and mechanism of action of a new chemical entity. The choice of model will depend on the specific disease indication for which this compound is being investigated.

Table 1: Potential Animal Models for Selected Therapeutic Areas

| Therapeutic Area | Commonly Used Animal Models | Key Pathological Features Modeled |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in mice or rats | Synovial inflammation, cartilage and bone erosion, pannus formation |

| Adjuvant-Induced Arthritis (AIA) in rats | Polyarthritis, immune cell infiltration, systemic inflammation | |

| Inflammatory Bowel Disease | Dextran Sodium Sulfate (DSS)-induced colitis in mice | Colonic inflammation, epithelial barrier dysfunction, weight loss |